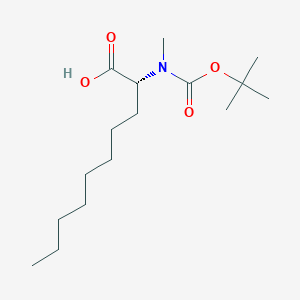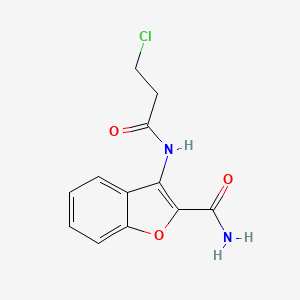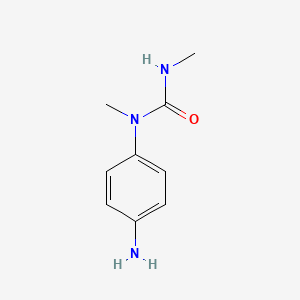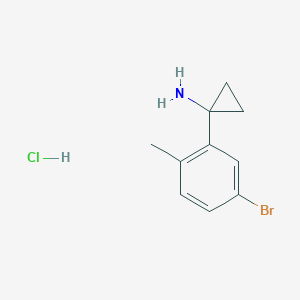
4-Chloro-3-fluoro-2-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-3-fluoro-2-methoxypyridine” is a type of organohalogen compound. It contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with a chlorine atom, a fluorine atom, and a methoxy group at the 4th, 3rd, and 2nd positions respectively .
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-fluoro-2-methoxypyridine” consists of a pyridine ring with a chlorine atom at the 4th position, a fluorine atom at the 3rd position, and a methoxy group (-OCH3) at the 2nd position .Chemical Reactions Analysis
As an organohalogen compound, “4-Chloro-3-fluoro-2-methoxypyridine” can undergo various types of chemical reactions, such as nucleophilic substitution, elimination, and coupling reactions . The presence of the electron-withdrawing fluorine and chlorine atoms can influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-3-fluoro-2-methoxypyridine” would depend on its molecular structure. For instance, the presence of the electronegative fluorine and chlorine atoms could influence its polarity, solubility, and reactivity .科学的研究の応用
Synthesis of Fluorinated Pyridines
4-Chloro-3-fluoro-2-methoxypyridine: is a valuable precursor in the synthesis of various fluorinated pyridines. These compounds are of interest due to their unique physical, chemical, and biological properties, which are significantly influenced by the presence of fluorine atoms. Fluorinated pyridines have reduced basicity and are less reactive compared to their chlorinated and brominated counterparts, making them suitable for selective synthesis applications .
Radiopharmaceuticals
The compound can be used to synthesize 18 F-substituted pyridines , which are of special interest in radiobiology. These fluorine-18 labeled compounds are potential imaging agents for positron emission tomography (PET), aiding in the local radiotherapy of cancer .
Agricultural Chemistry
In the quest for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common modification4-Chloro-3-fluoro-2-methoxypyridine serves as a building block for the synthesis of fluorine-containing compounds, which are commercialized as active ingredients in agricultural chemistry .
Pharmaceutical Development
Approximately 10% of pharmaceuticals used in medical treatment contain fluorine atoms. The high availability of fluorinated synthetic blocks, like 4-Chloro-3-fluoro-2-methoxypyridine , has accelerated the development of new medicinal candidates, highlighting the compound’s importance in pharmaceutical research .
Synthesis of 2-Pyridones
This compound is also instrumental in the synthesis of 2-pyridones, a class of heterocycles with extensive applications in biology, natural compounds, dyes, and fluorescent materials. The versatility of 2-pyridones makes 4-Chloro-3-fluoro-2-methoxypyridine a significant substrate in heterocyclic chemistry .
Ligand Design for Neurological Receptors
4-Chloro-3-fluoro-2-methoxypyridine: is used in the construction of dihydropyridin-4-ones, which are potential ligands for neuronal nicotinic acetylcholine receptors. These receptors play a crucial role in neurological processes, and the compound’s role in ligand design is a promising area of neurochemical research .
作用機序
Target of Action
Fluoropyridines, a class of compounds to which 4-chloro-3-fluoro-2-methoxypyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . This property can influence their interaction with targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may play a role in a variety of biochemical pathways .
Result of Action
Given its classification as a fluoropyridine, it may have various effects depending on the specific biological context .
Safety and Hazards
特性
IUPAC Name |
4-chloro-3-fluoro-2-methoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPLTXHASQXTKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B2927036.png)










![N-[[1-[(4-Methoxyphenyl)methyl]triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2927055.png)
![2-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2927057.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate](/img/structure/B2927058.png)